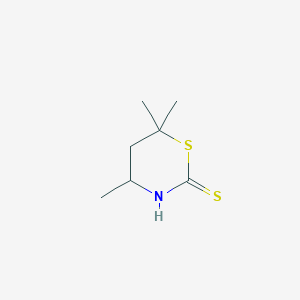

4,6,6-Trimethyl-1,3-thiazinane-2-thione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6268-74-2 |

|---|---|

Molecular Formula |

C7H13NS2 |

Molecular Weight |

175.3 g/mol |

IUPAC Name |

4,6,6-trimethyl-1,3-thiazinane-2-thione |

InChI |

InChI=1S/C7H13NS2/c1-5-4-7(2,3)10-6(9)8-5/h5H,4H2,1-3H3,(H,8,9) |

InChI Key |

XMWQCKPZZOCKFN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(SC(=S)N1)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4,6,6 Trimethyl 1,3 Thiazinane 2 Thione

Classical Synthetic Approaches

Traditional methods for the synthesis of the 1,3-thiazinane-2-thione (B1272399) core often rely on well-established reactions that build the heterocyclic ring from acyclic precursors. These methods are valued for their reliability and the accessibility of starting materials.

Multi-component Reactions for 1,3-Thiazinane-2-thione Scaffolds

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains substantial portions of all the initial components. This approach offers significant advantages in terms of atom economy, reduced waste, and simplified purification procedures.

One notable MCR for the synthesis of related 3,6-dihydro-2H-1,3-thiazine-2-thiones involves the reaction of in situ-generated 1-azadienes with carbon disulfide. This method provides a one-step protocol to access the 1,3-thiazinane-2-thione scaffold. The reaction proceeds by first generating the 1-azadiene from an appropriate aldehyde and nitrile under the influence of a strong base like n-butyllithium. The subsequent addition of carbon disulfide leads to a cycloaddition reaction, forming the desired heterocyclic ring. The proposed mechanism could be either a concerted hetero-Diels-Alder reaction or a stepwise process involving a stabilized intermediate. A variety of aliphatic and aromatic substituents can be incorporated, demonstrating the versatility of this method.

Table 1: Examples of 3,6-dihydro-2H-1,3-thiazine-2-thiones synthesized via MCR

| Aldehyde Reactant | Nitrile Reactant | Product | Yield (%) |

| Benzaldehyde | Benzonitrile | 4,6-Diphenyl-3,6-dihydro-2H-1,3-thiazine-2-thione | 68 |

| Benzaldehyde | Isobutyronitrile | 4-Isopropyl-6-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione | 55 |

| Isobutyraldehyde | Benzonitrile | 6-Isopropyl-4-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione | 62 |

| Mesitaldehyde | Benzonitrile | 6-Mesityl-4-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione | 41 |

Data sourced from studies on multi-component reactions of 1-azadienes and carbon disulfide.

Cyclization Reactions Utilizing Thiourea (B124793) Derivatives

The use of thiourea and its derivatives is a classic and widely employed strategy for the construction of nitrogen and sulfur-containing heterocycles. For the synthesis of 1,3-thiazinane-2-thione analogues, thiourea can be reacted with α,β-unsaturated ketones, known as chalcones, in the presence of a base.

This reaction typically proceeds via a Michael addition of the thiourea to the chalcone (B49325), followed by an intramolecular condensation and cyclization to form the 1,3-thiazinane (B8806883) ring. The reaction of various chalcones with thiourea in an ethanolic solution with a catalytic amount of sodium hydroxide (B78521) under reflux conditions yields the corresponding 1,3-thiazine derivatives. rsc.org This method is particularly useful for creating a library of substituted 1,3-thiazinanes by varying the substituents on the chalcone starting material. rsc.org

Reactions Involving Dithiocarbamic Acid and its Derivatives

Dithiocarbamic acids, often generated in situ from a primary or secondary amine and carbon disulfide, are potent nucleophiles and versatile building blocks in heterocyclic synthesis. The reaction of allylamines with carbon disulfide in the presence of a base like dimethylaminopyridine (DMAP) can lead to the formation of substituted 1,3-thiazinane-2-thiones. nih.gov

The mechanism involves the initial formation of a dithiocarbamate (B8719985) from the allylamine (B125299) and carbon disulfide. This is followed by an intramolecular cyclization, where the sulfur atom attacks one of the carbons of the allyl group, leading to the formation of the six-membered ring. A solvent-free, one-pot stereoselective synthesis of 1,3-thiazinane-2-thione derivatives has been achieved through the reaction of primary amines, carbon disulfide, and α,β-unsaturated aldehydes. nih.gov This process involves the initial formation of a dithiocarbamate, which then undergoes a Michael addition to the α,β-unsaturated aldehyde, followed by an intramolecular cyclization. nih.gov

Advanced and Stereoselective Synthesis

Modern synthetic chemistry aims to develop not only efficient but also highly selective reactions, including the control of stereochemistry. Furthermore, the scalability of synthetic processes is a crucial factor for practical applications.

Enantioselective Catalytic Methods for 1,3-Thiazinane-2-thione Analogues

The development of enantioselective methods for the synthesis of chiral 1,3-thiazinane-2-thione analogues is an area of growing interest due to the importance of single-enantiomer compounds in various applications. While direct catalytic asymmetric synthesis of 4,6,6-Trimethyl-1,3-thiazinane-2-thione is not widely reported, general strategies in asymmetric synthesis can be applied.

One approach involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Sulfur-based chiral auxiliaries, such as thiazolidinethiones derived from amino acids, have proven effective in various asymmetric transformations, including aldol (B89426) reactions and Michael additions. scielo.org.mx By analogy, a chiral amine could be used to form a chiral dithiocarbamate, which could then undergo a diastereoselective cyclization to form an enantioenriched 1,3-thiazinane-2-thione. The auxiliary could then be cleaved to yield the desired chiral product.

Another promising strategy is organocatalysis. An enantioselective synthesis of 1,3-benzothiazine derivatives has been achieved through a cascade reaction involving a chemoselective 1,2-addition of thiols to 2-isothiocyanatochalcones followed by an enantioselective intramolecular thia-Michael addition, catalyzed by a cinchona-derived squaramide catalyst. nih.gov This approach demonstrates the potential of organocatalysis to construct chiral 1,3-thiazine scaffolds with high enantioselectivity.

Table 2: Conceptual Approaches to Enantioselective Synthesis of 1,3-Thiazinane-2-thione Analogues

| Strategy | Description | Key Features |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to control stereochemistry. | High diastereoselectivity, auxiliary can often be recovered. |

| Organocatalysis | Use of small organic molecules as catalysts to induce enantioselectivity. | Metal-free, often mild reaction conditions, high enantiomeric excesses achievable. |

Continuous-Flow Reactor Systems for Scalable Production

Continuous-flow chemistry, utilizing microreactors or other flow systems, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and straightforward scalability. nih.gov These features are particularly beneficial for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. nih.gov

The synthesis of heterocyclic compounds, including thiones, has been successfully adapted to flow systems. For instance, the integrated one-flow synthesis of heterocyclic thioquinazolinones has been demonstrated, involving the generation and reaction of short-lived organolithium intermediates within seconds in a microreactor. nih.gov This highlights the ability of flow systems to handle reactive intermediates safely and efficiently.

For the scalable production of this compound and its analogues, a continuous-flow process could be designed based on the classical synthetic approaches. For example, the multi-component reaction of an appropriate azadiene with carbon disulfide could be performed in a flow reactor, allowing for precise control of temperature and residence time, potentially leading to higher yields and purity. Similarly, the cyclization of thiourea with an α,β-unsaturated ketone could be translated to a flow process. The scalability of such a system is achieved through "numbering-up," where multiple reactors are run in parallel, rather than increasing the size of a single reactor, which often introduces new challenges. acs.org

The benefits of flow chemistry for the synthesis of 1,3-thiazinane-2-thiones would include:

Enhanced Safety: Better control over reaction temperature, especially for exothermic reactions, and the handling of small volumes of reactants at any given time.

Increased Efficiency: Rapid optimization of reaction conditions (temperature, pressure, residence time) and higher space-time yields.

Scalability: Seamless transition from laboratory-scale synthesis to larger-scale production by continuous operation or numbering-up of reactors. chim.it

Optimization of Reaction Parameters and Yields (e.g., Design of Experiments)

Detailed, systematic studies on the optimization of reaction parameters for the synthesis of this compound, such as those employing Design of Experiments (DoE), are not extensively documented in publicly available literature. However, established procedures for the synthesis of the parent 1,3-thiazinane-2-thione provide insight into reaction conditions that have been refined to achieve good yields.

For the synthesis of the unsubstituted 1,3-thiazinane-2-thione from 3-ammoniopropylsulfate and carbon disulfide, specific parameters have been carefully controlled. ub.edu These include reaction time, temperature, and stoichiometry of the reagents. For instance, the formation of the heterocyclic ring is typically conducted by heating the reaction mixture to reflux at approximately 70°C for 1 hour. ub.edu The choice of solvent, often a mixture like ethanol/water, and the use of a specific base, such as potassium hydroxide (KOH), are also critical. ub.edu The purification process, involving filtration, extraction, and often column chromatography, is another stage where optimization is key to isolating the final product with high purity and yield. ub.edu While these represent optimized conditions for a specific reaction, a broader DoE approach would involve systematically varying multiple parameters (e.g., temperature, concentration, catalyst loading, reaction time) to build a statistical model of the reaction and identify the global optimum conditions for yield and purity. Such comprehensive studies for the specifically substituted 4,6,6-trimethyl derivative are not readily found.

Precursor Chemistry and Reactivity in 1,3-Thiazinane-2-thione Synthesis

The synthesis of 1,3-thiazinane-2-thione derivatives often employs primary amines as the nitrogen source. While aliphatic primary amines are common reactants, the use of substituted anilines (aromatic amines) can be challenging. In some multicomponent reaction approaches designed for 1,3-thiazine synthesis, attempts to use anilines as the amine component have been reported to be unsuccessful, resulting only in the recovery of starting materials. researchgate.net This suggests that the lower nucleophilicity of the aromatic amine nitrogen compared to its aliphatic counterpart can hinder the initial crucial step of dithiocarbamate formation with carbon disulfide under certain reaction conditions.

Ketones serve as versatile and crucial precursors for introducing carbon atoms and specific substitution patterns onto the thiazinane ring, such as the gem-dimethyl group found in this compound. Their role is often indirect; they are typically converted into more reactive intermediates that participate in the cyclization reaction.

One major strategy involves the use of ketones as precursors for α,β-unsaturated aldehydes or ketones. semanticscholar.org These unsaturated systems can then react with a dithiocarbamate (formed in situ from a primary amine and carbon disulfide) via a Michael addition, followed by intramolecular cyclization to form the 1,3-thiazinane-2-thione ring. semanticscholar.orgnih.gov

Another advanced method involves a multicomponent reaction where ketones are used to generate 1-azadienes in situ. mdpi.com These 1-azadienes then undergo a formal hetero-Diels-Alder reaction with carbon disulfide to yield 3,6-dihydro-2H-1,3-thiazine-2-thiones. mdpi.com This approach allows for the synthesis of a library of substituted thiazinanes by varying the ketone, aldehyde, and nitrile precursors used to build the azadiene. mdpi.com The table below summarizes examples of substituted 1,3-thiazine-2-thiones synthesized using this ketone-derived azadiene strategy.

| Product (1,3-Thiazine-2-thione Derivative) | Ketone-derived Substituent (R¹) | Aldehyde-derived Substituent (R²) | Yield (%) | Reference |

|---|---|---|---|---|

| 4,6-Diphenyl-3,6-dihydro-2H-1,3-thiazine-2-thione | Phenyl | Phenyl | 63 | mdpi.com |

| 4-Isopropyl-6-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione | Isopropyl | Phenyl | 52 | mdpi.com |

| 6-Isopropyl-4-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione | Phenyl | Isopropyl | 45 | mdpi.com |

Carbon disulfide (CS₂) is the most fundamental and widely used precursor for introducing the thiocarbonyl (C=S) group into the 1,3-thiazinane-2-thione ring. ub.edusemanticscholar.orgfigshare.com Its reactivity is central to the majority of synthetic strategies. The typical reaction pathway begins with the nucleophilic attack of a primary amine on one of the electrophilic carbons of carbon disulfide. nih.gov This addition reaction forms a dithiocarbamic acid intermediate, which is usually deprotonated in the presence of a base to yield a dithiocarbamate salt.

This dithiocarbamate anion is a key intermediate that acts as a bifunctional nucleophile. In subsequent steps, it can undergo cyclization reactions with suitable dielectrophilic partners. For example:

Reaction with 1,3-dihalides: The dithiocarbamate can react with compounds like 1,3-dibromopropane (B121459) in a double nucleophilic substitution to form the saturated 1,3-thiazinane-2-thione ring. semanticscholar.org

Michael Addition: As mentioned previously, the sulfur atom of the dithiocarbamate can act as a soft nucleophile, adding to an α,β-unsaturated system (derived from a ketone or aldehyde). The nitrogen atom then participates in a subsequent intramolecular cyclization to close the ring. semanticscholar.orgnih.gov

Multicomponent Reactions: In one-pot syntheses, the in situ-formed dithiocarbamate reacts with other components, such as aldehydes and malononitrile, to construct the final heterocyclic product. figshare.com

Structural Elucidation and Conformational Analysis of 4,6,6 Trimethyl 1,3 Thiazinane 2 Thione

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, functional groups, and atomic connectivity. However, specific datasets from these techniques for 4,6,6-trimethyl-1,3-thiazinane-2-thione are not present in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, one would expect specific chemical shifts and coupling constants corresponding to the methyl groups at positions 4 and 6, the methylene (B1212753) protons, and the methine proton of the thiazinane ring. Two-dimensional NMR experiments would further clarify the connectivity. Unfortunately, published, peer-reviewed spectral assignments for this specific compound could not be located.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, characteristic absorption bands would be expected for the C=S (thione) group and the N-H bond of the thiazinane ring, as well as C-H stretching and bending vibrations of the methyl and methylene groups. While general spectral regions for these functional groups are known, a specific, experimentally obtained IR spectrum for this compound is not available in the searched scientific literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular formula (C₇H₁₃NS₂), along with fragment ions resulting from the cleavage of the thiazinane ring. Detailed mass spectral data and fragmentation analysis specific to this molecule have not been reported in the available literature.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Absolute Structure Determination

A single-crystal X-ray diffraction study would definitively establish the absolute structure and conformation of the this compound molecule, revealing the chair, boat, or twist-boat conformation of the thiazinane ring and the stereochemistry at the chiral centers. Such a study is the gold standard for structural elucidation but does not appear to have been performed or published for this specific compound.

Powder X-ray Diffraction for Phase Purity and Solid-State Analysis

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline phases of a solid sample. It can confirm the phase purity of a synthesized compound and provide information about its crystal lattice. As with other analytical data, no published PXRD patterns for this compound were found.

Advanced Structural Studies

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in relation to its neighbors, providing a detailed picture of the forces that govern the crystal packing. For cyclic thiazinane structures, this analysis reveals the predominant non-covalent interactions that stabilize the crystalline form.

In a study of a closely related compound, 2-ethyl-2,4,5-trimethyl-2H-1,3-thiazine-6(3H)-thione, Hirshfeld surface analysis demonstrated that the crystal packing is primarily governed by hydrogen bonds and other weak interactions. researchgate.net The analysis generates two-dimensional fingerprint plots that delineate the contributions of different types of intermolecular contacts. For the analogous this compound, it is anticipated that the most significant contributions to the crystal packing would arise from H···H, S···H/H···S, and C···H/H···C interactions. researchgate.net

The presence of the thione group (C=S) and the amine proton (N-H) would likely lead to the formation of N-H···S hydrogen bonds, which would be visible as distinct red spots on the dnorm surface of the Hirshfeld analysis. These interactions are crucial in forming chains or more complex supramolecular architectures in the solid state. researchgate.net The trimethyl substitution pattern would contribute significantly to the prevalence of van der Waals forces, reflected in the large proportion of H···H contacts.

Table 1: Predicted Major Intermolecular Interactions for this compound Based on Analogous Structures

| Interaction Type | Predicted Contribution | Description |

|---|---|---|

| H···H | High | Arises from the numerous hydrogen atoms on the methyl groups and the thiazinane ring, contributing to van der Waals packing forces. |

| S···H/H···S | Moderate | Involves the sulfur atoms of the thione group and the ring with hydrogen atoms on neighboring molecules, indicative of weak hydrogen bonding. |

| C···H/H···C | Low to Moderate | Represents weaker van der Waals interactions between carbon and hydrogen atoms of adjacent molecules. |

Conformational Studies (e.g., Half-Chair Conformation)

For substituted 1,3-thiazinane (B8806883) derivatives, a half-chair conformation is often observed. researchgate.net In the case of 2-ethyl-2,4,5-trimethyl-2H-1,3-thiazine-6(3H)-thione, single-crystal X-ray diffraction analysis confirmed a half-chair conformation for the thiazinane ring. researchgate.net This conformation arises from the electronic and steric demands of the substituents and the ring atoms. Theoretical calculations, such as those using density functional theory (DFT), can be employed to compare the energies of different possible conformations and to confirm the most stable arrangement in the solid state and in solution.

In this compound, the gem-dimethyl group at the C6 position would significantly influence the ring's puckering. The steric bulk of these methyl groups would likely favor a conformation that minimizes unfavorable 1,3-diaxial interactions. The half-chair conformation allows for a degree of flexibility while accommodating the steric hindrance imposed by the substituents. The precise geometry of this conformation, including bond lengths and angles, can be elucidated through crystallographic studies and corroborated by computational modeling. researchgate.net

Investigation of Chiral Centers and Racemic Mixtures

The substitution pattern of this compound gives rise to a chiral center at the C4 position, where one of the methyl groups is attached. The presence of this stereocenter means that the molecule can exist as a pair of enantiomers (R and S forms).

When synthesized from achiral starting materials without the use of a chiral catalyst or resolving agent, the product will be a racemic mixture , containing equal amounts of the two enantiomers. researchgate.net In the solid state, this can lead to the formation of a racemic crystal, where both enantiomers are present in the unit cell. Crystallographic analysis of a similar chiral thiazinane derivative confirmed the presence of a racemic mixture in the crystal lattice. researchgate.net

The existence of stereoisomers has important implications for the compound's biological activity, as enantiomers can interact differently with chiral biological macromolecules such as enzymes and receptors. The separation and characterization of the individual enantiomers would require chiral chromatography or other resolution techniques.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Theoretical and Computational Chemistry Studies of 4,6,6 Trimethyl 1,3 Thiazinane 2 Thione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. nih.gov It is particularly effective for studying the electronic properties of organic molecules. researchgate.net

DFT calculations are instrumental in elucidating the electronic structure of 4,6,6-trimethyl-1,3-thiazinane-2-thione. By solving approximations of the Schrödinger equation, DFT can determine the distribution of electron density, which is fundamental to understanding the molecule's reactivity and physical properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For instance, in related thiazoline-2-thione derivatives, HOMO orbitals are often located on the thione group, identifying it as a key region for interactions. mdpi.com

Analysis of the molecular electrostatic potential (ESP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface. This allows for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are critical for predicting how the molecule will interact with other chemical species. researchgate.net

Table 1: Illustrative Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 3.8 | Debye |

Note: The data in this table is hypothetical and serves as an example of typical values that would be obtained from DFT calculations. Specific computational studies for this exact molecule are not widely available.

A primary application of DFT is the optimization of molecular geometry to find the most stable three-dimensional arrangement of atoms—the structure that corresponds to a minimum on the potential energy surface. nih.gov For a flexible molecule like this compound, with its six-membered ring and methyl substituents, multiple conformations (e.g., chair, boat) may exist.

Computational methods can explore the potential energy landscape to identify various stable conformers and the energy barriers between them. This is crucial for understanding the molecule's dynamic behavior and which shapes are most likely to be present under different conditions. The interplay between theoretical calculations and experimental data is vital for refining and validating these predicted structures. ruhr-uni-bochum.de

Molecular Dynamics and Simulation Methodologies

Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of particles, MD can simulate the behavior of this compound in various environments, such as in a solvent or interacting with a biological macromolecule.

Quantum Chemical Methods (e.g., DFTB, VASP) for Solid-State Systems

When studying this compound in its crystalline or solid state, specialized quantum chemical methods are required. rsc.org Methods like Density-Functional Tight-Binding (DFTB) offer a simplified, faster alternative to full DFT, making them suitable for larger systems typical of solid-state calculations.

Programs like the Vienna Ab initio Simulation Package (VASP) are designed for periodic systems, such as crystals. These tools can predict the crystal structure, lattice energies, and electronic band structure of the solid material. Such calculations are essential for understanding the intermolecular forces, like hydrogen bonds and van der Waals interactions, that govern the packing of molecules in a crystal. researchgate.net Semiempirical quantum methods have shown increasing promise for accurately describing the geometric arrangements in solid-sate molecular frameworks at a reasonable computational cost. researchgate.net

Analysis of Molecular Interaction Fields (MIF)

Molecular Interaction Fields (MIF) are a computational tool used to map the interaction potential of a target molecule with various chemical probes. This technique generates a 3D grid around the molecule and calculates the interaction energy (e.g., steric, electrostatic, hydrogen bonding) at each grid point.

The resulting map highlights regions around this compound that are favorable for specific types of interactions. For example, it can identify areas where hydrogen bond donors or acceptors are likely to bind. This information is invaluable for understanding how the molecule might interact with other molecules, such as receptors or enzyme active sites, and for designing new molecules with desired interaction properties.

Molecular Docking for Ligand-Target Chemical Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). actascientific.com If this compound were being investigated for potential biological activity, docking would be a key step. researchgate.net

The process involves placing the ligand in various positions and orientations within the receptor's binding site and scoring each pose based on a calculated binding affinity or energy. mdpi.com These scores help identify the most likely binding mode and estimate the strength of the interaction. Docking studies can provide crucial hypotheses about the molecular basis of a ligand's activity, guiding further experimental validation. nih.gov Studies on similar thione-containing heterocyclic compounds have successfully used molecular docking to predict and explain their interactions with protein targets. mdpi.comtandfonline.com

Reaction Mechanisms and Chemical Transformations of 4,6,6 Trimethyl 1,3 Thiazinane 2 Thione

Cycloaddition Reactions (e.g., [4+2] cycloaddition)

There is no specific information available in the surveyed literature regarding the participation of 4,6,6-Trimethyl-1,3-thiazinane-2-thione in cycloaddition reactions, including [4+2] cycloadditions. While the dihydro-1,3-thiazine-2-thione core, in a broader context, could potentially act as a dienophile in Diels-Alder reactions, no studies have been found that demonstrate this reactivity for the title compound. mdpi.com

Nucleophilic Attack and Electrophilic Reactions

Detailed studies on the susceptibility of this compound to nucleophilic attack or its behavior in electrophilic reactions are not documented. The general reactivity of the thione group suggests it can act as a nucleophile through the sulfur atom. However, specific examples and mechanistic details for this compound are absent from the current body of scientific literature.

Ring Opening and Rearrangement Pathways

Scientific literature does not provide specific information on the ring-opening or rearrangement pathways of this compound. While ring-opening and rearrangement reactions are known for other thiazinane derivatives under certain conditions, these have not been reported for the 4,6,6-trimethyl substituted version. nih.govsemanticscholar.org

Thione-Mediated Transformations

The thione group is known to mediate various chemical transformations. However, no specific research has been found detailing such transformations involving this compound.

Derivatization Reactions of the 1,3-Thiazinane-2-thione (B1272399) Core

The nitrogen atom of the 1,3-thiazinane-2-thione ring is a potential site for derivatization. For the parent compound, 1,3-thiazinane-2-thione, N-acylation and N-alkylation reactions have been reported. nih.govresearchgate.net These reactions typically involve the treatment of the thiazinane with acylating or alkylating agents in the presence of a base. However, specific protocols, yields, and spectroscopic data for the N-acylation or N-alkylation of this compound are not available.

There is a lack of information in the scientific literature regarding the functionalization at the C4 and C6 positions of this compound. The presence of methyl groups at these positions in the target molecule would necessitate specific synthetic strategies for further functionalization, which have not been described.

Formation of Analogous Heterocycles (e.g., Thiazinan-4-ones, Thiazinane-2-imines, Thiazinane-1,1-dioxides)

Detailed research findings on the direct conversion of this compound into analogous heterocycles such as thiazinan-4-ones, thiazinane-2-imines, or thiazinane-1,1-dioxides are not documented in the available scientific literature. The synthesis of these related heterocyclic systems typically proceeds from different precursors rather than from a pre-formed thiazinane-2-thione ring.

General Synthetic Routes to Analogous Heterocycles:

While not originating from this compound, the general strategies for synthesizing these analogous structures provide context for their formation.

Thiazinan-4-ones: These are often synthesized via multi-component reactions. For instance, the condensation of aldehydes, primary amines, and 3-mercaptopropionic acid is a common method for producing substituted 1,3-thiazinan-4-ones. nih.gov Another approach involves the cyclization of acyl thioureas that contain an α,β-unsaturated acid fragment. nih.gov

Thiazinane-2-imines: The synthesis of 2-imino-1,3-thiazinane derivatives can be achieved through various pathways, such as the reaction of β-hydroxy thioureas, which are generated in situ from β-amino alcohols and isothiocyanates, followed by acid-catalyzed cyclization. nih.gov

Thiazinane-1,1-dioxides: Oxidation is a primary method for accessing thiazinane-1,1-dioxides. For example, 1,3-thiazinan-4-one-1,1-dioxide derivatives can be obtained by the oxidation of the corresponding 1,3-thiazinan-4-ones using an oxidizing agent like potassium permanganate (B83412) (KMnO₄). nih.gov The synthesis of 1,2-thiazinane-1,1-dioxides often starts from amino-halides or amino-alcohols, which are cyclized to form the sultam ring. nih.gov

The following table summarizes these general synthetic approaches.

| Target Heterocycle | General Precursors | Key Transformation |

| Thiazinan-4-one | Aldehydes, Amines, 3-Mercaptopropionic acid | Three-component condensation |

| Thiazinane-2-imine | β-Amino alcohols, Isothiocyanates | In situ thiourea (B124793) formation and cyclization |

| Thiazinane-1,1-dioxide | Substituted Thiazinan-4-ones | Oxidation (e.g., with KMnO₄) |

This table represents general synthetic strategies for the compound classes and does not describe reactions of this compound.

Catalytic Applications in Organic Synthesis (e.g., C-C bond forming reactions)

There are no documented studies in the reviewed scientific literature describing the use of this compound as a catalyst in organic synthesis, including C-C bond forming reactions.

However, research on the broader class of 1,3-thiazinane-2-thiones shows their utility as reactants or scaffolds in catalytic C-C bond forming reactions, rather than as catalysts themselves. For instance, N-acyl 1,3-thiazinane-2-thiones have been employed as effective substrates in stereodivergent Michael additions to α,β-unsaturated aldehydes. researchgate.net These reactions are catalyzed by chiral nickel(II) complexes and demonstrate high regio-, diastereo-, and enantioselectivity. researchgate.net In this context, the thiazinane-2-thione moiety acts as a chiral auxiliary and an activatable group for the substrate, but not as the catalytic species. researchgate.net

The key findings from these related studies are summarized below.

| Reaction Type | Role of 1,3-Thiazinane-2-thione Derivative | Catalyst System | Product Type | Ref. |

| Michael Addition | Reactant (N-acyl thioimide) | Chiral Nickel(II) complexes | Enantiomerically pure carbonyl compounds | researchgate.net |

This table illustrates the role of related thiazinane-2-thione derivatives as reactants, not catalysts.

Research Findings on the Coordination Chemistry of this compound Remain Elusive

While the broader class of thiazinane and thione-containing compounds has been a subject of interest in coordination chemistry, research appears to have not yet focused on this particular trimethyl-substituted derivative. General principles of coordination chemistry suggest that the thione group (-C=S) in this compound would likely be the primary site for metal coordination due to the presence of a lone pair of electrons on the sulfur atom, making it a potential ligand for various metal ions. However, without experimental data from published studies, any discussion on its specific ligand properties, the types of metal complexes it forms, and their structural and spectroscopic characteristics would be purely speculative.

The lack of available information prevents a detailed exploration of the following key areas that were the focus of the intended article:

Coordination Chemistry and Metal Interactions of 4,6,6 Trimethyl 1,3 Thiazinane 2 Thione

Applications in Materials Science and Industrial Processes Non Biological

Utilization as Synthetic Intermediates for Advanced Chemical Materials

The 1,3-thiazinane-2-thione (B1272399) framework is a valuable building block in organic synthesis, offering a pathway to a variety of more complex molecules. Although detailed studies on 4,6,6-trimethyl-1,3-thiazinane-2-thione as a synthetic intermediate are not extensively documented, the reactivity of the general thiazinane-2-thione structure provides a strong indication of its potential utility.

The endocyclic dithiocarbamate (B8719985) group within these compounds is a key functional group that can be leveraged for the synthesis of advanced materials. For instance, compounds of this class are recognized as precursors to thioureas and amidines. mdpi.com These moieties are integral to the structure of various polymers and specialty chemicals. The general synthetic routes involving 1,3-thiazinane-2-thiones often involve reactions that open the heterocyclic ring, allowing for the introduction of new functional groups and the construction of larger molecular architectures.

The synthesis of various substituted 3,6-dihydro-2H-1,3-thiazine-2-thiones has been achieved through multicomponent reactions, highlighting a straightforward approach to this class of compounds. mdpi.com This accessibility suggests that derivatives like this compound could be readily prepared and subsequently used in the development of novel materials.

Table 1: Potential Synthetic Applications of the 1,3-Thiazinane-2-thione Scaffold

| Precursor | Reaction Type | Product Class | Potential Application |

| 1,3-Thiazinane-2-thione | Ring-opening | Thioureas | Polymer synthesis, cross-linking agents |

| 1,3-Thiazinane-2-thione | Ring-opening | Amidines | Synthesis of nitrogen-containing heterocycles |

| 1,3-Thiazinane-2-thione | Radical reactions | Functionalized polymers | Advanced materials with specific properties |

It is important to note that while the general reactivity is established, the specific influence of the 4,6,6-trimethyl substitution on reaction kinetics and product distribution would require dedicated experimental investigation.

Catalytic Applications Beyond Traditional Organic Synthesis

The application of sulfur-containing organic molecules in catalysis is a growing field of research. While specific catalytic applications of this compound are not yet reported in the literature, the structural motifs present in the broader class of thiazinane derivatives suggest potential roles in catalysis, particularly in polymer chemistry and fine chemical synthesis.

For example, related sulfur-containing heterocyclic compounds have been investigated for their catalytic activity. The lone pair of electrons on the sulfur and nitrogen atoms can coordinate with metal centers, making them potential ligands for transition metal catalysts. Such catalysts are pivotal in a wide array of industrial processes, including polymerization reactions.

Furthermore, the dithiocarbamate functionality is known to play a role in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. While not a catalyst in the traditional sense, dithiocarbamates act as chain transfer agents, allowing for the synthesis of polymers with well-defined molecular weights and architectures. The potential of this compound to act as a precursor for such chain transfer agents is an area ripe for exploration.

Photochemical Reactions and Applications

The study of photochemical reactions of heterocyclic compounds is crucial for the development of new photoresponsive materials and photochemically-driven synthetic methodologies. There is a lack of specific research on the photochemical behavior of this compound. However, the general photochemistry of thiazine (B8601807) derivatives suggests potential areas of interest.

Ultrasound irradiation has been shown to be an effective tool in the synthesis of related heterocyclic compounds. For instance, the synthesis of ferrocene-containing 1,3-thiazinan-2-imines is facilitated by ultrasound, which can promote the in-situ generation of intermediates and subsequent cyclization. While this example does not directly involve this compound, it demonstrates the utility of sonochemistry in the synthesis of complex thiazinane derivatives.

The thione group (C=S) in this compound is a chromophore that can absorb UV-visible light. Upon absorption of light, the molecule can be promoted to an excited state, potentially leading to a variety of photochemical reactions such as cycloadditions, rearrangements, or fragmentations. The specific outcomes of such reactions would be dependent on the substitution pattern and the reaction conditions.

Future Directions and Emerging Research Avenues for 4,6,6 Trimethyl 1,3 Thiazinane 2 Thione Research

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Future research will likely focus on moving beyond traditional multi-step synthetic pathways to more efficient and environmentally benign methods. A key area of exploration is the application of multicomponent reactions (MCRs), which offer a powerful strategy for constructing complex molecules like 4,6,6-trimethyl-1,3-thiazinane-2-thione in a single step from readily available starting materials. mdpi.com MCRs are known for their high atom economy and procedural simplicity, making them ideal for sustainable chemical production. mdpi.com

Another promising avenue is the refinement of existing methods, such as the reaction involving in situ-generated 1-azadienes with carbon disulfide, to improve yields and accommodate a wider range of substrates. mdpi.com The development of novel catalytic systems could significantly enhance reaction rates and selectivity, reducing the need for harsh reaction conditions and stoichiometric reagents.

| Synthetic Strategy | Potential Precursors for this compound | Anticipated Advantages | Key Research Goal |

| Multicomponent Reaction (MCR) | Mesityl oxide, an amine source, carbon disulfide | One-pot synthesis, high atom economy, reduced waste | To design a convergent MCR protocol that assembles the target molecule with high yield and purity. |

| Catalytic Cyclization | N-(1,1-dimethyl-3-oxobutyl)dithiocarbamate derivatives | Lower activation energy, milder reaction conditions, potential for asymmetric synthesis | To identify a suitable transition metal or organocatalyst that facilitates efficient ring closure. |

| Flow Chemistry Synthesis | Appropriate precursors adapted for a continuous flow reactor | Improved heat and mass transfer, enhanced safety, potential for scale-up | To develop a continuous manufacturing process for consistent and high-throughput production. |

Advanced Computational Modeling for Predicting Reactivity and Structure-Property Relationships

Computational chemistry offers powerful tools for accelerating the discovery and optimization of molecules. Future research on this compound should leverage advanced modeling techniques to predict its chemical behavior and biological activity. Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, such as the proposed pathways for its synthesis, providing theoretical evidence for water-promoted heterocyclization or other catalytic cycles. researchgate.net

Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate the structural features of this compound and its potential derivatives with specific biological activities. nih.gov Techniques like molecular docking and molecular dynamics simulations can predict binding interactions with biological targets, guiding the design of new derivatives with enhanced potency for applications such as enzyme inhibition. nih.govnih.gov

| Modeling Technique | Research Application | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Elucidating synthetic reaction mechanisms | Energy profiles of reaction pathways, transition state geometries, role of catalysts or solvents. researchgate.net |

| 2D/3D-QSAR | Predicting biological activity (e.g., antimicrobial, anti-inflammatory) | Identification of key structural fragments contributing to activity, guiding derivatization strategies. nih.gov |

| Molecular Docking | Investigating binding modes with protein targets | Visualization of ligand-receptor interactions, prediction of binding affinity. nih.gov |

| ADMET Prediction | Assessing drug-likeness properties | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. nih.govnih.gov |

Exploration of New Chemical Transformations and Derivatization

The functional versatility of the 1,3-thiazinane-2-thione (B1272399) core provides numerous opportunities for chemical modification. A key future direction is the systematic exploration of derivatization reactions to create a library of novel compounds based on the 4,6,6-trimethyl scaffold. Research can focus on transformations targeting the nitrogen atom, the exocyclic sulfur atom, and the heterocyclic ring itself.

For instance, N-acylation is a known transformation for related thiazinane-2-thiones, allowing for the introduction of various functional groups that can modulate the molecule's properties. ub.eduresearchgate.net Other potential transformations include S-alkylation to form thioether derivatives or reactions to convert the thione group into an imine, opening pathways to entirely new classes of compounds with potentially distinct biological activities. nih.gov The synthesis of ferrocene-containing 1,3-thiazinan-2-imines from related structures highlights the potential for creating organometallic derivatives. nih.gov

| Reaction Type | Target Site | Potential Reagents | Expected Derivative Class |

| N-Acylation | Ring Nitrogen (N-3) | Acyl chlorides, acid anhydrides | N-Acyl-1,3-thiazinane-2-thiones ub.eduresearchgate.net |

| S-Alkylation | Thione Sulfur (C-2) | Alkyl halides, epoxides | 2-(Alkylthio)-1,3-thiazines |

| Imination | Thione Carbonyl (C-2) | Primary amines, isothiocyanates | 2-Imino-1,3-thiazinanes nih.gov |

| Oxidation | Ring Sulfur (S-1) | Peroxy acids | 1,3-Thiazinane-2-thione-1-oxides |

Integration with Green Chemistry Principles and Sustainable Synthesis

Aligning the synthesis of this compound with the principles of green chemistry is crucial for modern chemical research. nih.gov Future work should prioritize the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

Microwave-assisted and ultrasound-assisted synthesis are promising techniques that can significantly reduce reaction times and energy consumption compared to conventional heating methods. rjraap.comresearchgate.net The use of natural catalysts, such as lemon juice as a mild acidic catalyst, has been demonstrated for the synthesis of other 1,3-thiazine derivatives and could be adapted for this specific compound. researchgate.net Furthermore, exploring solvent-free reaction conditions or the use of green solvents like water or N-formylmorpholine would substantially improve the environmental profile of the synthesis. nih.govrjraap.com

| Green Chemistry Approach | Specific Application | Sustainability Benefit |

| Alternative Energy Sources | Microwave irradiation, sonication | Reduced reaction time, lower energy consumption, improved yields. rjraap.com |

| Green Solvents | Water, ethanol, N-formylmorpholine | Reduced toxicity and environmental impact compared to volatile organic compounds. rjraap.com |

| Natural Catalysts | Use of acid from natural sources (e.g., citrus juice) | Biodegradable, renewable, and non-toxic catalyst systems. researchgate.net |

| Solvent-Free Reactions | Grinding or melting reactants together without a solvent | Elimination of solvent waste, simplified purification. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.